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molecular formula C16H15Cl2NO B8706114 2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]acetamide

2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]acetamide

Cat. No. B8706114
M. Wt: 308.2 g/mol
InChI Key: LTRBYNVREKGYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06875884B1

Procedure details

To a mixture of 4-chlorophenylacetic acid (500 mg, 3.0 mmol) and 2-(4-chlorophenyl)ethylamine (456 mg, 3.0 mmol) in DMF (50 ml) were added WSC.HCl (592 mg, 3.1 mmol), HOBt.H2O (474 mg, 3.1 mmol) and triethylamine (0.43 ml, 3.1 mmol), and the mixture was stirred at RT for 18 h. After adding water, the mixture was extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and filtered. Concentrating under vacuum gave N-[2-(4-chlorophenyl)ethyl]-(4-chlorophenyl)acetamide (819 mg, 89%) which was used in the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
592 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.43 mL
Type
reactant
Reaction Step Four
Name
Quantity
474 mg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][CH2:20][NH2:21])=[CH:15][CH:14]=1.CCN=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1.C(N(CC)CC)C>CN(C=O)C.O>[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][CH2:20][NH:21][C:9](=[O:11])[CH2:8][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(=O)O
Name
Quantity
456 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCN
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
592 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.43 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
474 mg
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Concentrating under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCNC(CC1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 819 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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